molecular formula C7H6N2O B12070122 1-Oxazol-4-ylcyclopropanecarbonitrile

1-Oxazol-4-ylcyclopropanecarbonitrile

Cat. No.: B12070122
M. Wt: 134.14 g/mol
InChI Key: LECHYSWGSKIANL-UHFFFAOYSA-N
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Description

1-Oxazol-4-ylcyclopropanecarbonitrile is a heterocyclic compound featuring an oxazole ring fused to a cyclopropane ring with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxazol-4-ylcyclopropanecarbonitrile can be synthesized through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method allows for the efficient formation of oxazole derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Oxazol-4-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazole compounds .

Scientific Research Applications

1-Oxazol-4-ylcyclopropanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxazol-4-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, oxazole derivatives have been shown to inhibit bacterial protein biosynthesis by interfering with ribosomal function .

Comparison with Similar Compounds

    Oxazole: A heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness: 1-Oxazol-4-ylcyclopropanecarbonitrile is unique due to its fused cyclopropane ring and nitrile group, which confer distinct chemical properties and reactivity compared to other oxazole derivatives .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-(1,3-oxazol-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H6N2O/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2

InChI Key

LECHYSWGSKIANL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=COC=N2

Origin of Product

United States

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